molecular formula C20H20N2O4 B2730893 (Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide CAS No. 730949-43-6

(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide

Cat. No. B2730893
CAS RN: 730949-43-6
M. Wt: 352.39
InChI Key: ONAVYVPDEZJTCA-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is commonly referred to as CDEP and is synthesized using a specific method that involves several steps.

Mechanism of Action

The mechanism of action of CDEP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. CDEP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. CDEP has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are important in inflammation and cancer.
Biochemical and Physiological Effects:
CDEP has been found to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, which could make it a useful anticancer agent. CDEP has also been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which could make it useful in the treatment of inflammatory diseases. Additionally, CDEP has been found to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

CDEP has several advantages for lab experiments, including its high yield and purity, and its potential applications in various fields of research. However, there are also some limitations to using CDEP in lab experiments. One limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, CDEP has not been extensively studied in vivo, which could limit its potential applications in drug discovery.

Future Directions

There are several future directions for research on CDEP. One direction is to further investigate its mechanism of action, which could provide insights into its potential applications in various fields of research. Another direction is to study its pharmacokinetics and toxicity in vivo, which could provide important information for the development of new cancer therapies. Additionally, future research could focus on the development of new derivatives of CDEP with improved anticancer and anti-inflammatory activity.
Conclusion:
In conclusion, CDEP is a chemical compound with potential applications in various fields of research, including medicinal chemistry and drug discovery. Its synthesis method is well-established, and it has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties. While there are some limitations to using CDEP in lab experiments, there are also several future directions for research on this compound that could lead to the development of new cancer therapies and treatments for inflammatory diseases.

Synthesis Methods

The synthesis of CDEP involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate to form the corresponding ethyl 3-(3,4-dimethoxyphenyl)acrylate. This intermediate is then reacted with 3-hydroxyacetophenone to form CDEP. The reaction is catalyzed by a base, such as potassium carbonate, and takes place at room temperature. The final product is obtained in high yield and purity.

Scientific Research Applications

CDEP has been found to have potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. CDEP has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-25-18-7-6-14(12-19(18)26-2)8-9-22-20(24)16(13-21)10-15-4-3-5-17(23)11-15/h3-7,10-12,23H,8-9H2,1-2H3,(H,22,24)/b16-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAVYVPDEZJTCA-YBEGLDIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC(=CC=C2)O)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-hydroxyphenyl)prop-2-enamide

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